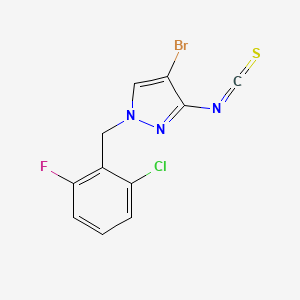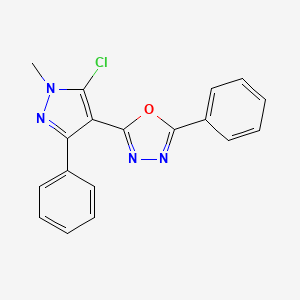![molecular formula C18H10BrClN2S B2759135 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile CAS No. 252059-04-4](/img/structure/B2759135.png)
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C18H10BrClN2S. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile typically involves the reaction of 4-bromothiophenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)nicotinonitrile
- 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile is unique due to the specific arrangement of bromine, chlorine, and sulfur atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-(4-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPLZRTHYAMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2759052.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2759053.png)
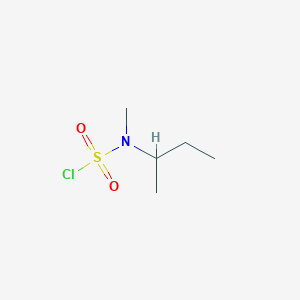
![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)
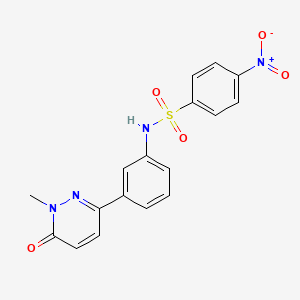
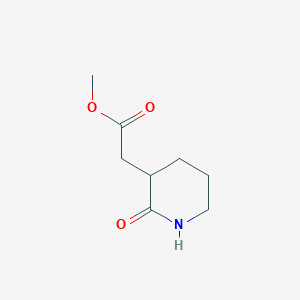
![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)
![Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2759065.png)
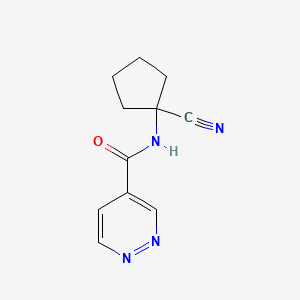
![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)
